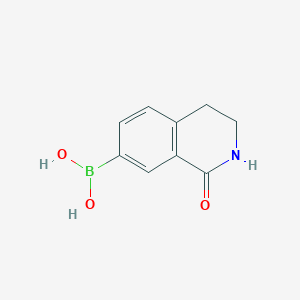
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroisoquinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch-Bobbitt cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be employed.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure shared with (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid, known for its biological activities.
Phenylboronic Acid: Another boronic acid compound used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydroisoquinoline core and the boronic acid group, which imparts distinct reactivity and biological properties. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H10BNO3 |
|---|---|
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |
Clave InChI |
MWFRQXACNCPLHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCNC2=O)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)

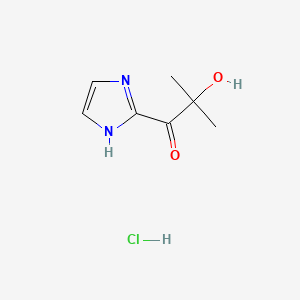
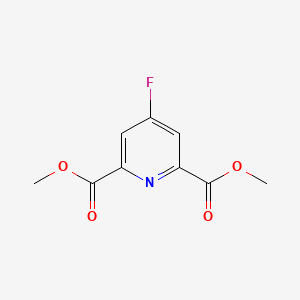
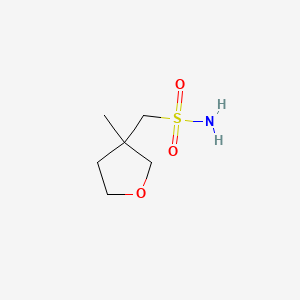
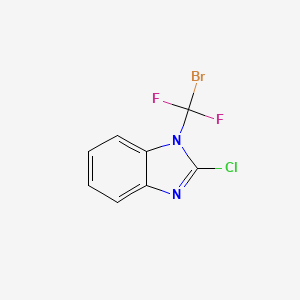
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
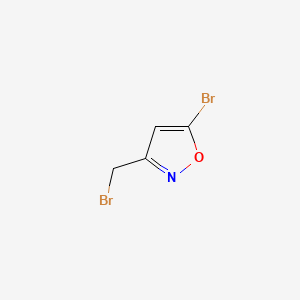
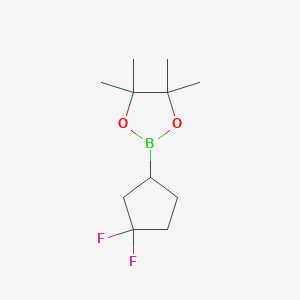
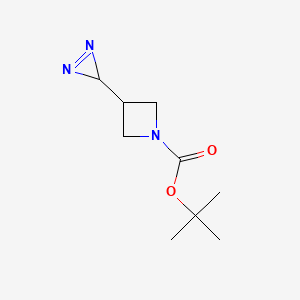

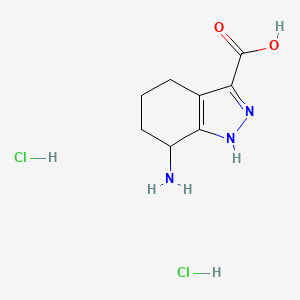
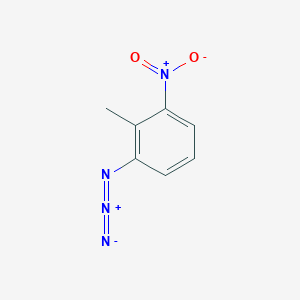
![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
